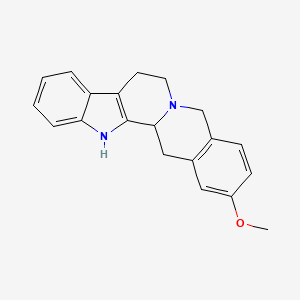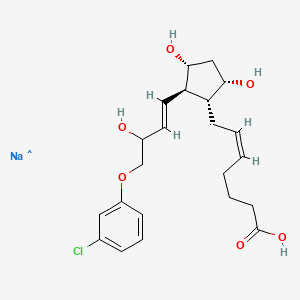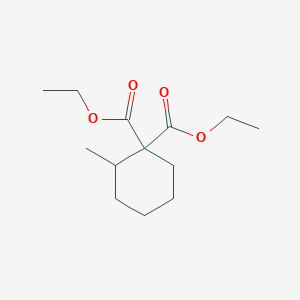
(Butylstannylidyne)tris(thioethylene) trilaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butylstannylidyne)tris(thioethylene) trilaurate is a complex organotin compound with the molecular formula C46H90O6S3Sn This compound is characterized by the presence of a butylstannylidyne core bonded to three thioethylene groups, each of which is further esterified with lauric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Butylstannylidyne)tris(thioethylene) trilaurate typically involves the reaction of butylstannylidyne chloride with thioethylene and lauric acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Formation of Butylstannylidyne Chloride: Butylstannane is reacted with chlorine gas to form butylstannylidyne chloride.
Reaction with Thioethylene: The butylstannylidyne chloride is then reacted with thioethylene in the presence of a base such as triethylamine to form the intermediate (Butylstannylidyne)tris(thioethylene).
Esterification with Lauric Acid: Finally, the intermediate is esterified with lauric acid in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(Butylstannylidyne)tris(thioethylene) trilaurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioethylene groups to thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alcohols and amines are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Butylstannylidyne)tris(thioethylene) trilaurate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin core.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Butylstannylidyne)tris(thioethylene) trilaurate involves its interaction with biological molecules through its organotin core and thioethylene groups. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The lauric acid esters may enhance its solubility and facilitate its transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- (Methylstannylidyne)tris(thioethylene) trioleate
- (Ethylstannylidyne)tris(thioethylene) tripalmitate
- (Propylstannylidyne)tris(thioethylene) tristearate
Uniqueness
(Butylstannylidyne)tris(thioethylene) trilaurate is unique due to its specific combination of butylstannylidyne core and lauric acid esters, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
68928-52-9 |
|---|---|
Fórmula molecular |
C46H90O6S3Sn |
Peso molecular |
954.1 g/mol |
Nombre IUPAC |
2-[butyl-bis(2-dodecanoyloxyethylsulfanyl)stannyl]sulfanylethyl dodecanoate |
InChI |
InChI=1S/3C14H28O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-14(15)16-12-13-17;1-3-4-2;/h3*17H,2-13H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
Clave InChI |
GXGIHTPVCOYQKU-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCS[Sn](CCCC)(SCCOC(=O)CCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


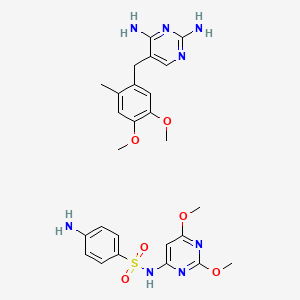
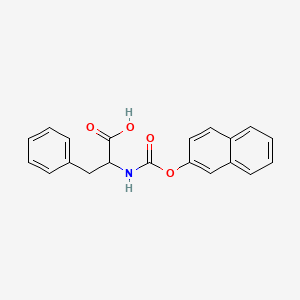
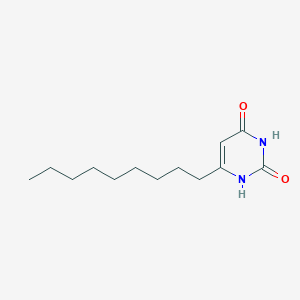

![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
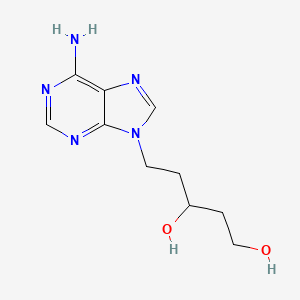
![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)
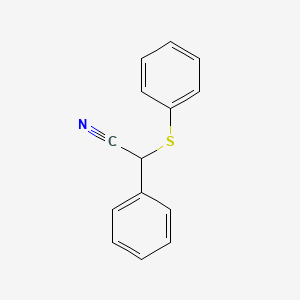
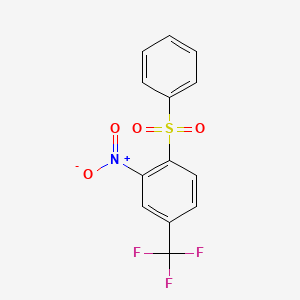
![dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride](/img/structure/B12812447.png)
